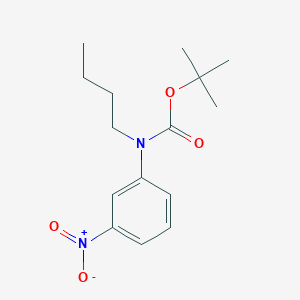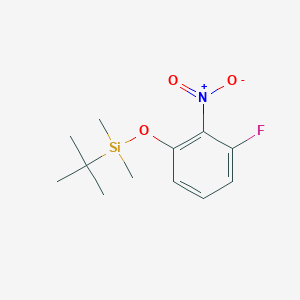
1-(tert-butyldimethylsilyl)-4-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indole ring, with a nitro group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-4-nitro-1H-indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group. This can be achieved by reacting indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The nitro group can be introduced at the 4-position through nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran or acidic conditions such as acetic acid and water.
Major Products
Reduction: 1-(tert-Butyldimethylsilyl)-4-amino-1H-indole.
Substitution: Indole derivatives with various functional groups replacing the tert-butyldimethylsilyl group.
Applications De Recherche Scientifique
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(tert-butyldimethylsilyl)-4-nitro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyldimethylsilyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole: Lacks the tert-butyldimethylsilyl group, which affects its solubility and reactivity.
1-(Trimethylsilyl)-4-nitro-1H-indole: Similar structure but with a smaller silyl group, affecting its steric properties and reactivity.
Uniqueness
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole is unique due to the combination of the bulky tert-butyldimethylsilyl group and the electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(4-nitroindol-1-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSWSGYCYSLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














